

Lerociclib combination therapy tolerability

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Compound Focus: Lerociclib

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Tolerability Profile Overview

The following table summarizes the key safety findings from the **LEONARDA-1 Phase III trial**, which evaluated **Lerociclib** (150 mg twice daily) plus Fulvestrant in patients with HR+/HER2- advanced breast cancer [1] [2].

Safety Parameter	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)
Any Adverse Event (AE)	98.5%	80.4%
Grade ≥ 3 AEs	57.7%	15.2%
Serious AEs	5.8%	8.0%
AEs Leading to Discontinuation	0.7% (1 patient)	0%
Most Common Grade 3/4 AEs	Incidence	Notes
Neutropenia	46.7%	Grade 4: 5.1% [2]
Leukopenia	Information Missing	-

Safety Parameter	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)
Diarrhea (Grade 3/4)	0%	Any grade: <20% [2]
Key Low-Incidence AEs	Incidence	Comparison to other CDK4/6i
Febrile Neutropenia	0%	[2]
Venous Thromboembolism (VTE)	0%	[2]
QTc Prolongation	Few cases, similar to placebo	~4% [2]
Skin Rash	~4%	Similar to placebo [2]
Hepatotoxicity	No additional risk identified	[2]

Troubleshooting Common Adverse Events

Here is a clinical management guide for the most frequently observed AEs with **Lerociclib** combination therapy, based on the trial data [1] [2] [3].

Hematologic Toxicity (Neutropenia/Leukopenia)

- **Monitoring:** The low rate of Grade 4 neutropenia (5.1%) and absence of febrile neutropenia support that **Lerociclib** can be dosed continuously without mandatory drug holidays [2] [3]. Routine complete blood count (CBC) monitoring is still recommended.
- **Management:** For Grade 3 neutropenia, consider dose interruption until recovery to Grade ≤ 2 , followed by dose continuation at the same level [1]. The need for growth factor support was not reported in the primary data, but its use would follow institutional guidelines for managing chemotherapy-induced neutropenia.

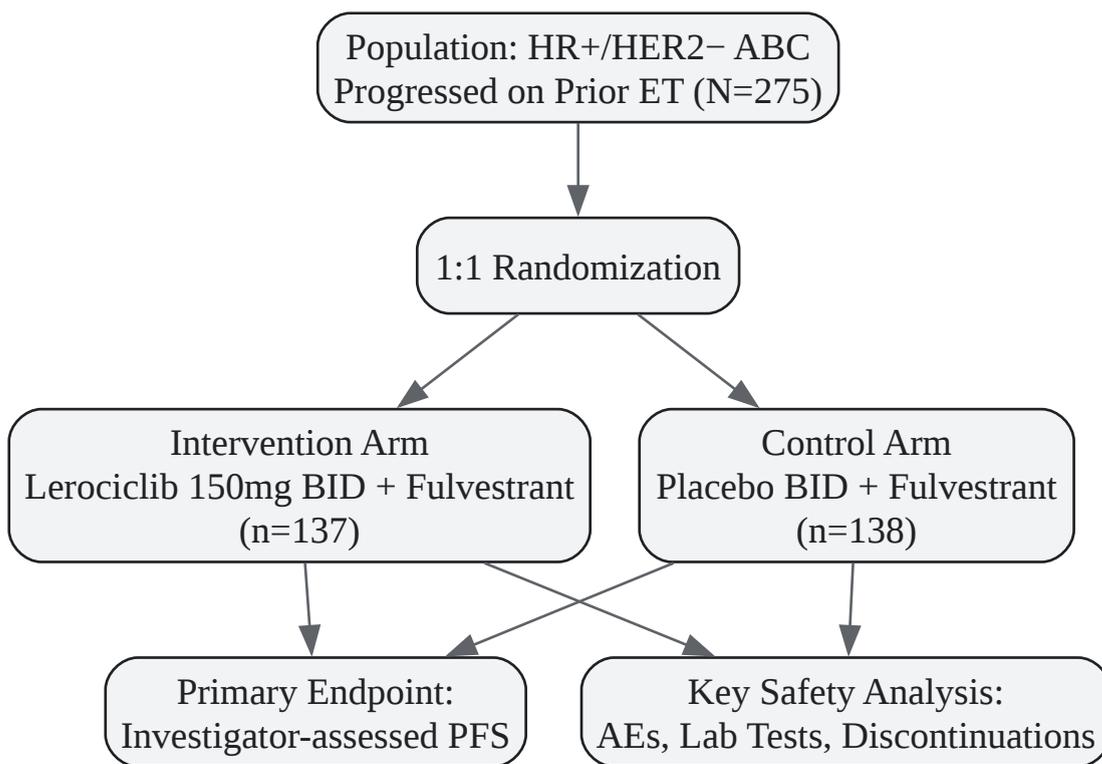
Gastrointestinal (GI) Toxicity

- **Diarrhea, Nausea, Vomiting:** These are common with some other CDK4/6 inhibitors but occur in **less than 20%** of patients on **Lerociclib**, with **no reported Grade 3 or 4 diarrhea** [2] [3].

- **Management:** For low-grade GI events, recommend standard supportive care (e.g., dietary modifications, loperamide for diarrhea, antiemetics for nausea). Dose modifications are unlikely to be necessary.

Experimental Protocol & Workflow

For researchers, the core design of the pivotal LEONARDA-1 trial that established the efficacy and safety of this combination is summarized below.



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Key Methodological Details:

- **Patient Population:** Adults with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. All patients had documented endocrine resistance [1].
- **Dosing Schedule:**
 - **Lerociclib/Placebo:** 150 mg orally twice daily on a continuous schedule (28-day cycles) [1].
 - **Fulvestrant:** 500 mg intramuscularly on days 1, 15, 29, and once monthly thereafter [4].
- **Assessment Schedules:**

- **Tumor Assessment:** Tumor imaging (CT or MRI) was performed at baseline and then every 8 weeks from the first dose until disease progression [1].
- **Safety Assessment:** AEs were monitored continuously and documented throughout the treatment period and follow-up. Severity was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].

Key Tolerability Conclusions

For researchers and clinicians, the data indicates that **Lerociclib** offers a **differentiated safety profile**:

- **High Efficacy:** Significant improvement in PFS with a hazard ratio of 0.451 [1].
- **Manageable Safety:** A low rate of treatment discontinuation due to AEs (0.7%) underscores its tolerability [1] [2].
- **Differentiated Profile:** The very low incidence of severe GI toxicity and the low rate of Grade 4 neutropenia may translate to a reduced need for dose interruptions and a lower burden of supportive care compared to other agents in its class [3].

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